NP-1815-PX is a selective antagonist of the P2X4 receptor, which is an ionotropic ATP receptor prominently expressed in both central and peripheral nervous systems. The activation of P2X4 receptors is associated with various pathological conditions, including neuropathic pain, airway inflammation in asthma, post-ischemic inflammation, rheumatoid arthritis, neurodegenerative diseases, and metabolic syndrome. This compound has garnered attention for its potential therapeutic applications in these areas due to its ability to modulate receptor activity effectively .
NP-1815-PX is classified as a purinergic receptor antagonist, specifically targeting the P2X4 receptor subtype. It was developed through screening chemical libraries aimed at identifying small molecules that inhibit this receptor's activity. The compound has shown high selectivity for the P2X4 receptor compared to other purinergic receptors, making it a valuable tool in both research and potential therapeutic applications .
The synthesis of NP-1815-PX involves several intricate steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. While the detailed synthetic routes are proprietary and not widely disclosed, it is known that the synthesis requires careful control of reaction conditions to ensure the desired purity and yield of the final product. The synthesis typically involves oxidation and reduction reactions and substitution reactions with various reagents under controlled conditions .
The molecular formula for NP-1815-PX is C21H14N4O3S, with a molecular weight of 402.4 g/mol. Its IUPAC name is 5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione. The structure features a complex arrangement that includes multiple aromatic rings and heterocycles, which contribute to its biological activity .
Property | Value |
---|---|
Molecular Formula | C21H14N4O3S |
Molecular Weight | 402.4 g/mol |
IUPAC Name | 5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione |
InChI | InChI=1S/C21H14N4O3S/c26-17... |
InChI Key | BNMITFGQPNUZHK-UHFFFAOYSA-N |
NP-1815-PX participates in several types of chemical reactions primarily involving its interaction with biological molecules:
Common reagents used in these reactions include indomethacin, ONO-8130, SQ 29,548, AL 8810, and L-798,106. The primary products from these reactions are often intermediates or modified versions of NP-1815-PX that retain its biological activity .
NP-1815-PX exerts its pharmacological effects by selectively antagonizing the P2X4 receptor. This receptor is activated by extracellular ATP and functions as a ligand-gated cation channel. By blocking P2X4 receptors, NP-1815-PX inhibits downstream signaling pathways that involve intracellular calcium concentrations and immune cell activation. This blockade results in decreased inflammation and pain perception—key factors in various chronic pain models .
NP-1815-PX exhibits several notable physical and chemical properties:
These properties are critical for its application in both laboratory research and potential clinical settings .
NP-1815-PX has a broad range of applications across scientific disciplines:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2